DiSBAC1(3)

Description

Significance of Membrane Potential Dynamics in Cellular Physiology and Pathophysiology Research

The exquisite control over membrane potential dynamics is crucial for numerous physiological functions. In excitable cells like neurons and muscle cells, rapid and transient changes in membrane potential, known as action potentials, are the basis of electrical signaling, enabling nerve impulse transmission and muscle contraction usp.brstudysmarter.co.uknih.gov. Beyond electrical excitability, membrane potential plays vital roles in diverse cellular activities, including cell signaling, transport of molecules across the membrane, cell volume regulation, and even influencing cell cycle progression, proliferation, and differentiation in non-excitable cells studysmarter.co.ukkhanacademy.orgfrontiersin.org. Dysregulation of membrane potential is implicated in the pathophysiology of various diseases, making its study critical for understanding disease mechanisms and identifying potential therapeutic targets studysmarter.co.ukfrontiersin.org.

Measuring and monitoring membrane potential changes in real-time and with high spatial resolution is therefore paramount in advanced biological and pharmacological research. Traditional electrophysiological techniques, such as patch clamping, offer precise measurements but are often invasive, low-throughput, and challenging to apply to large cell populations or complex tissues acs.org. This has driven the development of optical methods utilizing voltage-sensitive probes.

Classification and Role of DiSBAC1(3) as a Voltage-Sensitive Fluorescent Probe

DiSBAC1(3) is a chemical compound classified as a voltage-sensitive fluorescent probe, specifically belonging to the bis-barbituric acid oxonol family of dyes, often referred to as DiBAC dyes interchim.frthermofisher.com. These probes are designed to report changes in membrane potential through alterations in their fluorescence properties. DiSBAC1(3), like other oxonol dyes, is lipophilic and negatively charged researchgate.netnih.gov. Its mechanism of action relies on its potential-dependent redistribution across the cell membrane researchgate.netnih.govbiotium.com.

In polarized cells with a relatively negative intracellular potential, the negatively charged DiSBAC1(3) dye is largely excluded from the cytoplasm researchgate.netnih.gov. However, upon depolarization of the plasma membrane, the intracellular potential becomes less negative (or more positive), leading to an influx of the anionic dye into the cell interchim.frresearchgate.netnih.govbiotium.com. Once inside the cell, DiSBAC1(3) binds to intracellular proteins and membranes, which results in an increase in its fluorescence intensity and often a red spectral shift interchim.frresearchgate.netbiotium.com. Conversely, hyperpolarization of the membrane causes the dye to exit the cell, leading to a decrease in fluorescence interchim.frresearchgate.net. This voltage-dependent change in fluorescence allows DiSBAC1(3) to serve as an optical reporter of membrane potential dynamics.

DiSBAC1(3) can be used as a standalone voltage-sensitive dye or as part of a Fluorescence Resonance Energy Transfer (FRET) pair system. In FRET-based voltage sensors, an oxonol dye like DiSBAC1(3) or DiSBAC2(3) acts as a mobile, voltage-sensitive acceptor, while a membrane-bound fluorescent molecule, such as a coumarin-phospholipid, serves as a FRET donor thermofisher.comresearchgate.net. At resting membrane potential, the acceptor dye is in close proximity to the donor, resulting in efficient FRET. Upon depolarization, the acceptor dye moves into the cell interior, increasing the distance from the donor, disrupting FRET and altering the fluorescence signal thermofisher.com.

Evolution of Potentiometric Probe Technology and the Contribution of DiSBAC1(3)

The development of voltage-sensitive dyes began in the late 1960s and has evolved significantly over the decades nih.gov. Early potentiometric probes included carbocyanine dyes, which were among the first fluorescent indicators used to monitor membrane potential thermofisher.com. However, these early dyes often had limitations, such as potential-independent staining of intracellular membranes and fluorescence signals that were strongly dependent on dye concentration and structural characteristics thermofisher.com.

The introduction of oxonol dyes, including the DiBAC and DiSBAC series, marked an important step in the evolution of potentiometric probes. Their anionic nature leads to exclusion from negatively charged mitochondria, making them advantageous over cationic carbocyanines for specifically measuring plasma membrane potentials, particularly in applications like flow cytometry interchim.frthermofisher.com.

While DiSBAC1(3) and other oxonol dyes are generally considered "slow-response" probes compared to some faster-responding styryl dyes like Di-4-ANEPPS, they often exhibit larger fluorescence signal changes upon changes in membrane potential thermofisher.combiotium.com. This characteristic, combined with their voltage-dependent accumulation and fluorescence enhancement upon depolarization, has made them valuable tools, particularly for applications involving slower membrane potential changes or where a larger signal amplitude is beneficial interchim.frbiotium.com.

More recently, genetically encoded voltage indicators (GEVIs) have gained prominence, offering advantages such as cell-type specific targeting acs.orgresearchgate.netfrontiersin.org. However, synthetic voltage-sensitive dyes like DiSBAC1(3) continue to be relevant due to the flexibility offered by organic chemistry in fine-tuning their photophysical and chemical properties, including brightness, photostability, and voltage sensitivity acs.org. DiSBAC1(3) has found specific utility in high-throughput screening (HTS) assays for ion channels and receptors, demonstrating its continued contribution to advanced biological research interchim.frnih.govnih.gov. Studies have compared DiSBAC1(3)-based FRET systems with other probes, evaluating their kinetic parameters, signal-to-background ratios, and potential for compound interference in HTS contexts researchgate.netnih.gov.

Detailed research findings highlight the application of DiSBAC1(3) in various contexts. For example, a study utilized a DiSBAC1(3)-based membrane potential red dye assay for rapid throughput analysis of GABAA receptor subtype modulators and blockers nih.govnih.govescholarship.org. This research demonstrated the assay's sensitivity and quantitative capability in assessing the activity of agonists, antagonists, and positive allosteric modulators on different GABAA receptor isoforms nih.govnih.gov. The study identified FMP-Red-Dye, which high-resolution mass spectrometry identified as DiSBAC1(3), as a useful tool for screening potential antiseizure agents and channel blockers nih.govnih.gov.

The table below summarizes some comparative data for different membrane potential probes, including DiSBAC1(3) in a FRET system context, highlighting characteristics relevant to their application in research:

| Probe System | Classification | Mechanism | Response Speed | Signal Amplitude | HTS Suitability | Potential for Compound Interference |

| DiBAC4(3) | Oxonol Dye | Redistribution, Fluorescence Enhancement | Slow | Large | Yes | Observed |

| FMP Dye (DiSBAC1(3)) | Oxonol Dye | Redistribution, Fluorescence Enhancement | Moderate | Highest Signal/Background | Yes | Minimal |

| PanVera FRET (CC2-DMPE/DiSBAC2(3)) | FRET (Coumarin/Oxonol) | FRET Disruption upon Redistribution | Fastest | Moderate | Yes | Minimal |

| Axiom FRET (DiSBAC1(3)/DiSBAC1(5)) | FRET (Oxonol/Oxonol) | FRET Disruption upon Redistribution | Fast | Moderate | Yes | Minimal |

Note: This table is based on comparative studies and general characteristics of these dye types. Specific performance can vary depending on cell type and experimental conditions. researchgate.netnih.gov

While some studies have noted potential interactions between oxonol dyes and certain compounds, such as GABAA receptor ligands, careful assay design and validation are crucial when using these probes for drug screening nih.govnih.govnih.govjneurosci.org. Despite these considerations, DiSBAC1(3) remains a valuable tool for investigating membrane potential dynamics and screening for modulators of ion channels and receptors in various biological research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

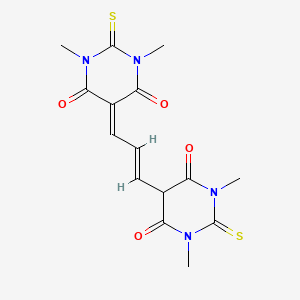

5-[(E)-3-(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S2/c1-16-10(20)8(11(21)17(2)14(16)24)6-5-7-9-12(22)18(3)15(25)19(4)13(9)23/h5-8H,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMJOSXSAMGWEZ-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=S)C)C=CC=C2C(=O)N(C(=S)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(C(=O)N(C1=S)C)/C=C/C=C2C(=O)N(C(=S)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704509 |

Source

|

| Record name | 5-[(2E)-3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)prop-2-en-1-ylidene]-1,3-dimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3316-73-2 |

Source

|

| Record name | 5-[(2E)-3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)prop-2-en-1-ylidene]-1,3-dimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Principles and Mechanisms of Disbac1 3 Fluorescence

Biophysical Basis of DiSBAC1(3) Redistribution Across Biological Membranes

DiSBAC1(3) is an anionic, lipophilic molecule. interchim.fr Its net negative charge is the primary determinant of its behavior as a membrane potential sensor. In a resting cell with a negative-inside membrane potential, there is a significant electrical barrier that limits the entry of the anionic dye into the cytoplasm.

The redistribution of DiSBAC1(3) is governed by the transmembrane electrical potential. nih.gov When a cell's membrane depolarizes, the intracellular environment becomes less negative relative to the exterior. This reduction in the electrical gradient lowers the energetic barrier for the negatively charged DiSBAC1(3), allowing the dye to move from the extracellular medium into the cytoplasm. interchim.fr Conversely, during hyperpolarization, the intracellular potential becomes more negative, which increases the electrical barrier and drives the anionic dye out of the cell. interchim.fr

This voltage-driven partitioning between the extracellular and intracellular compartments is the fundamental biophysical principle of its function. Compared to other members of the DiBAC and DiSBAC family, DiSBAC1(3) possesses greater water solubility, a property that influences its interaction with and transport across the cell membrane. google.com

Spectroscopic Characteristics Underlying Voltage-Dependent Fluorescence Modulations

The fluorescence of DiSBAC1(3) is highly sensitive to its local environment. In aqueous extracellular solutions, the dye exhibits very low fluorescence. However, upon entering the more hydrophobic environment of the cell during depolarization, its spectroscopic properties change dramatically. interchim.frthermofisher.com The dye binds to intracellular components such as proteins and lipid membranes, leading to a significant enhancement of its fluorescence. interchim.frthermofisher.com This process is also associated with a red spectral shift. thermofisher.com

The molecular identity of the dye, also known as FMP-Red-Dye in some contexts, has been confirmed as 5,5′-(1-propen-1-yl-3-ylidene)bis[1,3-dimethyl-2-thio-barbituric acid]. nih.gov Its spectroscopic profile is characterized by an excitation maximum around 470 nm and an emission maximum around 580 nm. nih.gov The increase in fluorescence intensity upon intracellular binding is the result of an increased fluorescence quantum yield and a longer fluorescence lifetime in the bound state compared to the free state in solution. nih.gov

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum | ~470 | nih.gov |

| Emission Maximum | ~580 | nih.gov |

Theoretical Framework for Interpreting DiSBAC1(3) Signal Changes in Cellular Systems

The change in DiSBAC1(3) fluorescence provides a reliable relative measure of membrane potential shifts. The signal is typically analyzed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀. nih.gov An increase in this value corresponds to membrane depolarization, while a decrease signifies hyperpolarization. interchim.fr

The magnitude of the fluorescence change is directly related to the amount of dye that enters the cell, which in turn is dependent on the extent of the depolarization. interchim.fr Therefore, a larger depolarization event will result in a greater influx of DiSBAC1(3) and a correspondingly larger increase in the fluorescence signal. While the dye's movement is driven by the principles described by the Nernst equation, it is considered a "slow-response" probe, meaning its redistribution and the subsequent fluorescence change occur on a timescale of seconds, rather than the microsecond-to-millisecond scale of fast electrophysiological events. nih.govjneurosci.org

The interpretation of the signal assumes that the concentration of intracellular binding sites is not a limiting factor and that the dye itself does not significantly alter the membrane potential it is intended to measure, although this can be a consideration in some systems. For related oxonol dyes, fluorescence changes have been estimated to be around 1% per millivolt of potential change. interchim.fr

Intracellular Interactions and Localization Contributing to Fluorescence Signal Generation

Once DiSBAC1(3) crosses the plasma membrane during depolarization, its fluorescence signal is generated through interactions with specific intracellular components. The dye binds non-covalently to hydrophobic sites on intracellular proteins and within membranes. interchim.frnih.gov This binding event restricts the dye's molecular motion and shields it from the quenching effects of water, leading to the observed enhancement in fluorescence. nih.gov

Due to its net negative charge, DiSBAC1(3) and other related oxonol dyes are generally excluded from the highly negative interior of mitochondria. interchim.fr This property is advantageous as it makes the dye's signal more specific to changes in the plasma membrane potential, without confounding signals from mitochondrial potential fluctuations. interchim.fr

| Blocker | Target Receptor Isoform | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Picrotoxin (PTX) | α1β3γ2 GABA-A | 6.5 | nih.gov |

| Tetramethylenedisulfotetramine (TETS) | α1β3γ2 GABA-A | 3.8 | nih.gov |

Advanced Methodologies and Technical Considerations for Disbac1 3 Application

High-Throughput Screening (HTS) Paradigms Utilizing DiSBAC1(3)

DiSBAC1(3) is particularly well-suited for high-throughput screening applications aimed at identifying compounds that modulate ion channels and receptors affecting membrane potential. Its voltage-sensitive fluorescence allows for rapid and quantitative assessment of cellular responses in a multi-well plate format nih.govnih.gov.

Fluorometric Imaging Plate Reader (FLIPR) Systems Integration

FLIPR systems are commonly used platforms for HTS membrane potential assays with DiSBAC1(3) google.comeurekaselect.comfivephoton.com. These systems enable the simultaneous measurement of fluorescence changes in numerous wells of a microplate, allowing for the rapid screening of large compound libraries dojindo.com. The integration involves loading cells with DiSBAC1(3) and then monitoring fluorescence intensity changes in response to the addition of test compounds or agonists google.com. This allows for the identification of agents that induce depolarization or hyperpolarization by affecting ion flow across the membrane nih.govnih.gov. Protocols for using DiSBAC1(3) with FLIPR systems typically involve incubating cells with the dye followed by the addition of compounds and subsequent fluorescence measurement google.com.

Assay Optimization for Signal-to-Noise Ratio and Z'-factor Analysis

Optimizing assays utilizing DiSBAC1(3) in HTS is crucial for ensuring reliable and robust results. Key parameters for optimization include the signal-to-noise ratio (S/N) and the Z'-factor nih.govmoleculardevices.com. The S/N ratio reflects the magnitude of the specific signal relative to the background noise, while the Z'-factor is a statistical measure of assay quality that considers both the signal window and the variability of the positive and negative controls moleculardevices.comselvita.com. A higher Z'-factor indicates a better separation between positive and negative controls, signifying a more robust assay suitable for HTS moleculardevices.comharvard.edu.

Optimization steps may involve determining the optimal dye concentration, incubation time, and cell density to maximize the dynamic range of the fluorescence signal and minimize variability nih.gov. Factors such as buffer composition and the presence of interfering substances can also impact assay performance and require optimization google.comselvita.com. Research has shown that DiSBAC1(3) can provide sensitive and quantitative results in optimized HTS assays nih.gov.

Quantitative Fluorescence Microscopy Techniques for DiSBAC1(3) Imaging

Beyond HTS, DiSBAC1(3) can be used with quantitative fluorescence microscopy techniques to provide more detailed information about membrane potential changes at the single-cell level.

Confocal Microscopy for Spatiotemporal Membrane Potential Analysis

Confocal microscopy allows for optical sectioning of cells, enabling the visualization and measurement of DiSBAC1(3) fluorescence within specific cellular compartments dojindo.comresearchgate.net. This technique is valuable for spatiotemporal analysis of membrane potential, providing insights into how potential changes are distributed across the cell membrane and how they evolve over time fivephoton.com. By capturing images at different time points, researchers can monitor the kinetics of membrane potential responses to stimuli in localized regions of the cell d-nb.info. While some oxonol dyes like DiBAC4(3) have been used with confocal microscopy to visualize membrane potential changes in cultured adherent cells, the principle extends to DiSBAC1(3) researchgate.net.

Flow Cytometry Protocols for Population-Level Membrane Potential Assessment

Flow cytometry allows for the rapid analysis of membrane potential in large populations of cells stained with DiSBAC1(3) google.comresearchgate.netnih.gov. This technique measures the fluorescence intensity of individual cells as they pass through a laser beam, providing a distribution of membrane potential within the cell population researchgate.netnih.gov.

Protocols for flow cytometry with DiSBAC1(3) typically involve incubating the cell suspension with the dye and then analyzing the fluorescence using a flow cytometer google.com. Changes in the mean fluorescence intensity of the population, or shifts in the fluorescence distribution, can indicate depolarization or hyperpolarization researchgate.netnih.gov. Flow cytometry with anionic dyes like DiSBAC1(3) is considered superior to carbocyanines for measuring plasma membrane potentials due to the exclusion of oxonol dyes from mitochondria interchim.fr. However, it is important to consider that factors other than membrane potential, such as cell volume and protein content, can influence dye fluorescence in flow cytometry, requiring careful calibration and control experiments researchgate.netnih.gov.

| Method | Application | DiSBAC1(3) Signal Interpretation (Depolarization) |

| FLIPR (HTS) | High-throughput screening of modulators | Increased fluorescence |

| Confocal Microscopy | Spatiotemporal analysis at single-cell level | Increased intracellular/membrane fluorescence |

| Epifluorescence Microscopy | Overall membrane potential changes in cells/populations | Increased fluorescence |

| Flow Cytometry | Population-level membrane potential assessment | Increased fluorescence intensity per cell |

Calibration Strategies for Relative and Semi-Quantitative Membrane Potential Measurements

Calibrating the fluorescence signal of voltage-sensitive dyes like DiSBAC1(3) is crucial for obtaining meaningful membrane potential measurements, even in a relative or semi-quantitative context. While absolute membrane potential measurements with fluorescent dyes can be challenging compared to electrophysiological techniques, calibration allows for a better understanding of the relationship between fluorescence intensity and membrane potential changes.

One approach involves establishing a calibration curve using cells depolarized under controlled conditions. For instance, complete depolarization can be induced using pore-forming agents like gramicidin (B1672133) researchgate.netnih.govthermofisher.com. This method is often preferred over fixation for establishing a calibration curve with totally depolarized cells researchgate.net. For anionic dyes like DiBAC4(3), a close relative of DiSBAC1(3), the Nernst potential of the dye in totally depolarized cells can be reliably used for calibration, requiring less effort and expense compared to methods based on the Goldman-Hodgkin-Katz equation that necessitate measuring cation parameters nih.gov.

Studies have indicated a virtually linear relationship between cell fluorescence and dye concentration at concentrations below a certain threshold (e.g., 100 nM for DiBAC4(3)) researchgate.netnih.gov. This linearity at lower concentrations simplifies calibration, allowing it to be confined to determining the fluorescence of depolarized cells stained with the same dye concentration used for the actual measurement researchgate.net. However, it is important to note that at higher concentrations, quenching of fluorescence can occur in totally depolarized cells researchgate.net.

Considerations for Non-Potential Dependent Fluorescence Influences

The fluorescence intensity of voltage-sensitive dyes, including bis-oxonols like DiSBAC1(3) and DiBAC4(3), can be influenced by factors other than membrane potential. These non-potential dependent influences can affect the accuracy of measurements if not properly considered.

Changes in the amount of intracellular free and bound dye, which are not directly related to membrane potential, can contribute to variations in fluorescence researchgate.net. Experimental conditions that alter cell volume or protein content can lead to non-specifically enhanced fluorescence researchgate.net. For example, fixation and an increase in protein content have been shown to nonspecifically enhance fluorescence researchgate.net. While changes in the amount of free intracellular dye resulting from altered cell volume may be negligible in some cases, the influence of protein content is notable researchgate.net.

Another important consideration is dye depletion in the extracellular medium due to cellular uptake. This can occur, particularly at higher cell densities, and can impact the reliability of results if the initial extracellular dye concentration is used for calculations without accounting for depletion nih.gov. The maximum cell density at which dye depletion can be avoided depends on cell size and membrane potential nih.gov.

Surface binding of the dye, such as to glass surfaces in microscopy experiments, can also interfere with fluorescence measurements frontiersin.org. Pre-treating surfaces can help to suppress this binding frontiersin.org.

Integration and Validation with Electrophysiological Techniques

Fluorescent membrane potential assays using dyes like DiSBAC1(3) are often integrated with and validated by electrophysiological techniques, particularly patch-clamp recordings. Electrophysiology is considered the gold standard for measuring membrane potential directly, providing a benchmark against which the performance of fluorescent probes can be assessed thermofisher.comresearchgate.net.

Correlative Studies with Whole-Cell Patch-Clamp Recordings

Correlative studies comparing fluorescence signals from DiSBAC1(3)-based assays with measurements obtained from whole-cell patch-clamp recordings are essential for validating the accuracy and reliability of the fluorescent method. Studies using the FMP-Red-Dye, which contains DiSBAC1(3) or a similar derivative, have demonstrated good correlation between fluorescence changes and membrane potential measurements obtained with traditional patch-clamp techniques researchgate.netnih.govresearchgate.netmoleculardevices.com.

For instance, KCl concentration-dependent increases in FMP fluorescence have been shown to correlate well with changes in membrane potential recorded by whole-cell patch clamp nih.gov. The kinetics of fluorescence changes observed with FMP using FLIPR were found to be identical to those seen in electrophysiological studies using whole-cell current clamp upon addition of KCl nih.gov. Furthermore, patch-clamp measurements of resting membrane potential have been used to assess the effect of incubating cells with FMP-Red-Dye, confirming that the dye can induce a depolarization in cells expressing certain ion channels nih.gov.

While patch-clamp offers direct and quantitative measurement, fluorescent dyes provide a less invasive method suitable for high-throughput screening and imaging applications where microelectrode impalement is impractical thermofisher.comresearchgate.netnih.gov. The correlation between the two techniques supports the use of fluorescent dyes for relative membrane potential monitoring in these contexts.

Comparative Sensitivity and Kinetic Response Analysis

Comparing the sensitivity and kinetic response of DiSBAC1(3)-based assays with other methods and dyes is important for understanding its performance characteristics. In comparative studies, FRET dye systems utilizing DiSBAC1(3) have shown faster responses compared to some traditional oxonol dyes like DiBAC4(3) researchgate.netresearchgate.netnih.gov. The FMP dye, which incorporates a DiSBAC1(3)-like structure, was reported to be significantly faster (14-fold) than DiBAC4(3) in responding to depolarization nih.gov.

Sensitivity, often expressed as the percentage change in fluorescence per millivolt change in membrane potential, is a key performance indicator. The FMP dye has demonstrated high sensitivity, showing a 50% change in fluorescence per 10 mV change in membrane potential researchgate.net. While DiBAC4(3) typically shows a fluorescence response of about 1% per mV, the FMP dye's higher sensitivity contributes to a larger signal-to-noise ratio researchgate.netthermofisher.com.

The kinetic response, or the speed at which the fluorescence signal changes following an alteration in membrane potential, is also critical, especially for studying rapid physiological events. While DiSBAC1(3) is part of "slow-response" probes that undergo redistribution across the membrane thermofisher.combiotium.com, the FRET systems incorporating it can exhibit relatively fast kinetics compared to other slow-response dyes researchgate.netresearchgate.netnih.gov. The kinetics of fluorescence changes can align with those observed in electrophysiological recordings nih.gov.

Potential Challenges and Mitigation Strategies in DiSBAC1(3) Assays

Despite their utility, fluorescent membrane potential assays using DiSBAC1(3) can encounter challenges that may affect assay performance and data interpretation. Identifying and mitigating these challenges is crucial for robust experimental design.

Evaluation of Compound-Dye Interactions and Assay Interference

A significant challenge in fluorescence-based assays is the potential for test compounds to interact directly with the fluorescent dye, leading to assay interference that is independent of the biological target or membrane potential. This compound-dye interaction can result in false positives or negatives.

Studies evaluating compound-dye interactions have shown that some compounds can cause major interference with oxonol probes like DiBAC4(3) researchgate.netnih.govresearchgate.net. In contrast, FRET dye systems, including those using DiSBAC1(3), have shown less interference in the presence of certain compounds researchgate.netnih.gov.

It is crucial to evaluate potential compound-dye interactions for any new compound being tested in a DiSBAC1(3)-based assay. A straightforward method to check for such interference is to perform the fluorescence assay in the absence of cells, exposing the dye directly to the test compound at the concentrations used in the assay frontiersin.org. Observing changes in fluorescence under these cell-free conditions indicates a direct interaction between the compound and the dye.

Certain substances, such as the ionophore valinomycin, are known to interact with anionic oxonol dyes, complicating their use in calibration procedures frontiersin.orgthermofisher.cominterchim.fr. This highlights the need to carefully select calibration methods and be aware of potential interactions with other reagents used in the assay.

Beyond direct compound-dye interactions, other forms of interference can occur, such as strong light absorption by the test compound at the excitation or emission wavelengths of the dye frontiersin.org. This can reduce the measured fluorescence signal in a manner unrelated to membrane potential.

Photodynamic Effects and Phototoxicity in Live-Cell Imaging

Phototoxicity is a significant concern in live-cell fluorescence imaging, arising from the interaction of excitation light with fluorescent probes and cellular components. This interaction can lead to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules and impair cellular functions, potentially leading to altered cell morphology, dynamics, reduced motility, and in severe cases, cell death. nanolive.commpi-cbg.dethermofisher.comnih.gov While general principles of phototoxicity apply to many fluorescent dyes used in live-cell imaging, specific detailed studies focusing solely on the photodynamic effects and inherent phototoxicity of DiSBAC1(3) were not prominently found in the consulted literature.

However, studies on related voltage-sensitive dyes, such as DiBAC4(3), have indicated that illumination with excitation light can induce effects. For instance, coapplication of DiBAC4(3) and GABA followed by epifluorescent illumination at 480 nm was shown to potentiate receptor function, described as a photodynamic effect of the dye. researchgate.net This suggests that compounds within the DiSBAC family, when illuminated, can potentially interact with cellular processes or components beyond their primary function as membrane potential indicators.

It is crucial in live-cell imaging to minimize phototoxicity to ensure that observed cellular events are biological responses rather than artifacts of illumination. Strategies to mitigate phototoxicity generally involve optimizing imaging parameters such as reducing excitation light intensity, minimizing exposure time, and limiting the illuminated area. thermofisher.comnih.gov

Influence of Experimental Conditions on Fluorescence Stability

The stability of a fluorescent probe's signal is paramount for accurate and reliable measurements in live-cell imaging, particularly during prolonged experiments. Fluorescence stability can be affected by factors such as photobleaching, non-specific binding, and quenching. promega.com.au Photobleaching occurs when a fluorophore permanently loses its ability to fluoresce due to light exposure. Quenching is a reduction in fluorescence intensity caused by interactions with other molecules.

Experimental conditions play a critical role in maintaining fluorescence stability. The use of appropriate buffers is essential to maintain cellular pH and ion concentrations, which can help stabilize fluorescent dyes. labinsights.nl While fixatives can stabilize cells and enhance signal strength in fixed samples, their use is incompatible with live-cell imaging. labinsights.nl

Studies on related bis-barbituric acid oxonol dyes, such as DiBAC4(3), highlight the influence of experimental conditions on fluorescence. DiBAC4(3) fluorescence, while primarily indicative of membrane potential, has been shown to vary with non-potential related changes, including the amount of intracellular free and bound dye. These non-specific variations can be influenced by experimental alterations in cell volume and protein content. researchgate.net Furthermore, quenching of DiBAC4(3) fluorescence was observed at high dye concentrations in depolarized cells. researchgate.net Another related dye, DiSBAC2(3), used for relative membrane potential measurements, showed a small drop in background fluorescence during medium switches in experiments, indicating sensitivity to changes in the surrounding environment. nih.gov

Optimizing excitation light intensity and exposure time is also crucial not only for minimizing phototoxicity but likely also for preserving fluorescence stability by reducing photobleaching. thermofisher.comnih.gov The inherent photostability of the dye itself is a key consideration, and selecting dyes with superior photobleaching stability is recommended for long-duration imaging. promega.com.au The stability of fluorescent labels can also be affected by their conjugation to other structures, such as nanoparticles, where the degradation of the anchoring molecule can lead to the release of fluorescent degradation products. mdpi.com

While specific quantitative data on the influence of a comprehensive range of experimental conditions solely on the fluorescence stability of DiSBAC1(3) was not extensively detailed in the search results, the principles observed for related dyes and general fluorescent probes in live-cell imaging underscore the importance of carefully controlled experimental parameters to ensure reliable fluorescence signals when using DiSBAC1(3).

Diverse Research Applications of Disbac1 3 in Cellular Systems

Investigations of Ion Channel and G-Protein Coupled Receptor (GPCR) Function

The ability of DiSBAC1(3) to report membrane potential changes makes it a useful tool for studying the function of both ion channels and GPCRs, as activation of many GPCRs can indirectly affect ion channel activity and thus membrane potential nih.govfrontiersin.org.

Modulator and Blocker Characterization for Ligand-Gated Ion Channels (e.g., GABAA Receptors)

DiSBAC1(3), often as a component of membrane potential dyes like FMP-Red-Dye, has been successfully employed to characterize modulators and blockers of ligand-gated ion channels, particularly GABAA receptors (GABAARs) ucdavis.edunih.gov. GABAARs are crucial inhibitory neurotransmitter receptors in the central nervous system, and their dysfunction is implicated in various neurological disorders ucdavis.edunih.govresearchgate.net.

Studies have utilized DiSBAC1(3)-based assays to differentiate responses mediated by different GABAAR isoforms, including synaptic (α1β3γ2), extrasynaptic (α4β3δ), and β3 homopentamers ucdavis.edunih.gov. The dye allows for the assessment of GABAAR activators, blockers, and positive allosteric modulators (PAMs) ucdavis.edunih.gov. For instance, channel blockers such as picrotoxin, fipronil, and tetramethylenedisulfotetramine, as well as the competitive antagonist bicuculline, have been shown to reduce fluorescence in GABAAR-expressing cells loaded with DiSBAC1(3), indicating a decrease in channel activity ucdavis.edunih.gov.

Research has also demonstrated that neuroactive steroids can increase fluorescence in GABAAR-expressing cells in the absence of GABA and exhibit positive allosteric modulation in the presence of GABA, as detected by DiSBAC1(3)-based assays ucdavis.edunih.govnih.gov. Benzodiazepines, another class of GABAAR modulators, have shown positive allosteric modulator activity in these assays ucdavis.edunih.govnih.gov.

Analysis of Voltage-Gated Ion Channel Dynamics (e.g., hElk-1, hERG, KATP, Kv1.3)

While the provided search results specifically highlight the use of related dyes like DiBAC4(3) and FMP in the context of voltage-gated potassium channels such as hERG and Kv1.3, the principle of using voltage-sensitive dyes like DiSBAC1(3) extends to the analysis of various voltage-gated ion channel dynamics moleculardevices.com. These dyes respond to changes in membrane potential that occur during the opening and closing of voltage-gated channels. Although direct studies using DiSBAC1(3) for hElk-1 or KATP were not explicitly detailed in the provided snippets, the general application of voltage-sensitive dyes in high-throughput screening for potassium channel activity, including hERG and Kv1.3, suggests the potential for DiSBAC1(3) in such applications moleculardevices.com.

Characterization of Inward Rectifier Potassium Channel (IRK1) Activity

DiSBAC1(3) has been utilized in the characterization of inward rectifier potassium channel (IRK1) activity. In one study comparing different membrane potential probes, DiSBAC1(3) was part of a FRET dye system used to investigate the kinetic parameters of membrane probes in cells expressing endogenous IRK1 channels researchgate.netnih.gov. While the FMP dye showed the highest signal over background ratio in this particular study, the FRET dyes, including the one containing DiSBAC1(3), demonstrated faster responses researchgate.netnih.gov. This indicates that DiSBAC1(3) can be effectively used to monitor the activity of IRK1 channels, which play a role in setting the resting membrane potential of cells sdbonline.orgbenthamopen.com.

Screening for Agonists, Antagonists, and Allosteric Modulators

DiSBAC1(3)-based assays, particularly those using FLIPR systems, are valuable for screening large libraries of compounds to identify potential agonists, antagonists, and allosteric modulators of ion channels and receptors ucdavis.edunih.gov. The ability to rapidly measure membrane potential changes in response to compound application allows for high-throughput screening (HTS) ucdavis.edunih.govmoleculardevices.com. This approach has been successfully applied to screen for modulators of GABAA receptors, identifying compounds that influence channel activity through various mechanisms ucdavis.edunih.govnih.gov. The sensitivity and quantitative nature of these assays make them suitable for identifying novel therapeutic agents or compounds of toxicological interest ucdavis.edunih.gov.

Studies in Neurobiology and Neuronal Bioelectricity

DiSBAC1(3) and other voltage-sensitive dyes are important tools in neurobiology for studying neuronal bioelectricity, including membrane potential dynamics and electrical signaling mdpi.compotentiometricprobes.com.

Monitoring Cortical Oscillations and Synaptic Activity

Voltage-sensitive dye imaging (VSDI), which can utilize dyes like DiSBAC1(3), is a powerful technique for investigating membrane potential dynamics in neuronal assemblies, including cortical neurons nih.govbiorxiv.org. While one search result mentions a different voltage-sensitive dye (di1-ANNINE-6plus) for imaging cortical oscillations nih.gov, the principle of VSDI with dyes sensitive to membrane potential changes is applicable. VSDI allows for the monitoring of subthreshold membrane potentials in neuronal populations and can provide insights into network activity, including oscillations nih.govbiorxiv.org. Changes in membrane potential detected by these dyes can reflect synaptic activity, which influences neuronal excitation and inhibition biorxiv.orgrsc.org. Although the direct use of DiSBAC1(3) for monitoring cortical oscillations was not explicitly detailed in the provided snippets, its classification as a voltage-sensitive dye used in neurobiology and for membrane potential measurements suggests its potential application in such studies mdpi.compotentiometricprobes.com.

Investigation of Neuronal Excitability and Signal Transduction

DiSBAC1(3) has been employed in the study of neuronal excitability and signal transduction, particularly in the context of ligand-gated ion channels such as GABAA receptors. The dye facilitates rapid throughput analysis of modulators and blockers targeting these receptors. mims.comwikipedia.orgmims.comfishersci.cafishersci.nociteab.comsigmaaldrich.comwikipedia.org Changes in neuronal membrane potential are fundamental to signal transmission, and voltage-sensitive dyes like DiSBAC1(3) allow for the optical detection of these electrical events. Research has utilized DiSBAC1(3) to explore the effects of neuroactive compounds, including neurosteroids like allopregnanolone, which are known to modulate GABAA receptor activity and influence neuronal excitability. mims.comfishersci.cafishersci.nociteab.comsigmaaldrich.comwikipedia.orgebi.ac.uksci-hub.se Studies investigating the impact of chronic activation of group 1 metabotropic glutamate (B1630785) receptors (Gp1 mGluRs) on neural network activity have also utilized membrane potential measurements, highlighting the role of such dyes in understanding complex neuronal signaling pathways and their dysregulation in neurological disorders. guidetopharmacology.orguni.lu

Analysis of Bacterial Membrane Potential Dynamics

DiSBAC1(3) serves as a valuable tool for analyzing membrane potential dynamics in bacterial systems, providing insights into bacterial physiology, electrical signaling, biofilm formation, and the mechanisms of action of antimicrobial agents. wikipedia.orgfishersci.nofishersci.fi

Research on Bacterial Physiology and Electrical Signaling

The bacterial membrane potential is crucial for various cellular processes, including nutrient transport, energy production, and maintaining cellular integrity. wikipedia.org DiSBAC1(3) has been used to monitor changes in membrane potential in bacteria like Streptococcus mutans. For instance, studies on copper homeostasis in S. mutans have shown that copper influx induces a dissipation of the membrane potential, as indicated by an increase in DiSBAC1(3)-dependent fluorescence intensity. wikipedia.org This suggests that copper toxicity in this organism is linked to disruptions in membrane potential. Furthermore, research on the copYAZ operon in S. mutans, which is involved in copper homeostasis, revealed that deletion of this operon resulted in a depolarized membrane phenotype even in the absence of copper. wikipedia.org This demonstrates the role of copYAZ in maintaining bacterial membrane potential.

Elucidation of Biofilm Formation Mechanisms

Biofilm formation is a critical virulence factor for many bacteria, including Streptococcus mutans. wikipedia.org Membrane potential dynamics can influence the ability of bacteria to adhere to surfaces and form biofilms. Studies using DiSBAC1(3) in S. mutans have explored the relationship between copper stress, membrane potential, and biofilm development. It has been observed that copper inhibits biofilm formation, and the copYAZ operon is necessary for S. mutans to tolerate copper stress during biofilm growth. wikipedia.org The disruption of membrane potential caused by copper or the deletion of copYAZ can reduce the ability of cells to adhere, leading to defective biofilms. wikipedia.org

Table 1: Effect of Copper on Biofilm Biomass in Streptococcus mutans Strains

| S. mutans Strain | Copper Concentration | Biofilm Biomass (Relative Units) |

| Wild Type | 0 µM CuSO4 | Comparable |

| ΔcopYAZ | 0 µM CuSO4 | Comparable |

| Wild Type | 500 µM CuSO4 | - |

| ΔcopYAZ | 500 µM CuSO4 | Significant reduction |

| Wild Type | 1 mM CuSO4 | Drastically reduced |

| ΔcopYAZ | 1 mM CuSO4 | Drastically reduced |

Note: Data is based on reported findings indicating relative changes rather than specific quantitative values in all cases. Significant reduction and drastically reduced are qualitative descriptions from the source. wikipedia.org

Assessment of Antimicrobial Agent Mechanisms of Action

DiSBAC1(3) is a valuable tool for investigating how antimicrobial agents affect bacterial membrane potential. Changes in membrane potential can be an indicator of the mechanism by which an antimicrobial agent exerts its effect, such as disrupting membrane integrity or interfering with ion transport. For example, in the study on S. mutans, copper was shown to induce membrane depolarization, contributing to its toxicity. wikipedia.org While the provided search results focus on copper as a factor influencing membrane potential and its link to stress tolerance rather than a traditional antimicrobial agent mechanism, the principle of using DiSBAC1(3) to monitor membrane potential changes in response to external factors, including potential antimicrobial compounds, is demonstrated. wikipedia.org

Probing Organellar Membrane Potential

Voltage-sensitive dyes are routinely used to study the membrane potential of organelles. wikidoc.org

Plant Cell Electrophysiology Research

Membrane potential plays a critical role in numerous plant physiological processes, including ion transport, nutrient uptake, growth, development, and signal transduction in response to environmental cues researchgate.netnih.govnih.gov. Traditional methods for measuring membrane potential, such as patch-clamp techniques using microelectrodes, provide quantitative data but are often invasive, technically demanding, and limited to recording from a small number of cells at a time researchgate.netnih.govnih.gov. Voltage-sensitive fluorescent dyes like DiSBAC1(3) offer a less invasive approach that is more amenable to monitoring membrane potential changes in populations of cells or for high-throughput applications researchgate.netnih.govnih.gov.

These dyes allow for the optical detection of rapid cellular electrical events, providing increased spatio-temporal resolution compared to classical electrophysiology in certain contexts nih.gov.

Analysis of Membrane Potential in Guard Cell Protoplasts and Vacuoles

Guard cells, which surround stomatal pores, are crucial for regulating gas exchange and water balance in plants. Changes in guard cell turgor pressure, driven by ion fluxes across their plasma membranes and vacuolar membranes, control stomatal aperture. Monitoring the membrane potential of guard cells and their vacuoles is essential for understanding the mechanisms underlying stomatal movement.

Voltage-sensitive dyes, including the related oxonol dye DiBAC4(3), have been successfully applied to study membrane potential changes in guard cell protoplasts and vacuoles researchgate.netnih.gov. Specifically, DiBAC4(3) has been found useful for probing membrane potential changes in guard cell protoplasts from Vicia faba L. researchgate.net. A method based on the fluorescence of DiBAC4(3) has been established for the quantification of membrane potential in guard cell protoplasts, highlighting their suitability for high-throughput screening of plant cells researchgate.netnih.gov.

Research using these dyes has provided insights into the dynamic electrical behavior of guard cells. For instance, in the absence of abscisic acid (ABA), guard cell protoplast populations have been observed to exhibit spontaneous membrane potential oscillations researchgate.netnih.gov. The application of ABA, a key hormone involved in stomatal closure, has been shown to induce depolarization in a fraction of the guard cell protoplast population within minutes researchgate.netnih.gov. ABA treatment also led to the termination of these spontaneous membrane potential oscillations researchgate.netnih.gov. These responses were found in cell populations with active anion channels, suggesting that time- and voltage-dependent anion channels likely contribute to the ABA-sensitive conductance and the membrane potential oscillations researchgate.netnih.gov.

The suitability of membrane potential dyes has also been tested on vacuoles, demonstrating their utility in monitoring dye-based vacuolar membrane polarization, for example, upon exposure to ATP researchgate.netnih.gov. This indicates that these dyes can be used to investigate the electrical properties of internal plant organelles like the vacuole, which plays a significant role in maintaining cell turgor and ion homeostasis.

Investigation of Plant Cell Responses to Environmental Stimuli

Membrane potential changes in plant cells are rapid early events in the plant's response to a variety of environmental stimuli, including changes in light conditions, hormone perception, and pathogen attack researchgate.netnih.govnih.gov. Voltage-sensitive dyes like DiSBAC1(3) and related probes provide a means to investigate these dynamic electrical responses.

The membrane potential of plant cells, particularly the plasma membrane potential, is largely maintained by the activity of H+-ATPases, which pump protons out of the cytoplasm, creating a negative membrane potential nih.gov. This potential is crucial for driving the transport of other ions and molecules across the membrane nih.gov. Alterations in environmental conditions can rapidly influence the activity of these pumps and various ion channels, leading to detectable changes in membrane potential.

Studies using voltage-sensitive dyes have contributed to understanding how plant cells perceive and respond to external signals. As mentioned earlier, the application of the hormone ABA induces depolarization in guard cells, a response linked to stomatal closure as a protective mechanism against water loss during drought stress researchgate.netnih.gov. While the search results specifically detail the use of DiBAC4(3) in this context, the shared mechanism of action among oxonol dyes suggests that DiSBAC1(3) could be applied similarly to study hormonal responses that involve membrane potential modulation.

Beyond hormonal signals, membrane potential changes are also implicated in plant responses to other environmental factors. For instance, changes in light regimes can trigger alterations in membrane potential related to photosynthesis and stomatal function researchgate.netnih.gov. Pathogen attacks can also elicit rapid electrical signals as part of the plant's defense response researchgate.netnih.gov. The ability of voltage-sensitive dyes to monitor these fast membrane potential dynamics non-invasively and with higher throughput than traditional methods makes them valuable tools for investigating the early stages of plant responses to a diverse range of environmental stimuli. By observing how membrane potential changes in response to different external cues, researchers can gain insights into the underlying ion transport mechanisms and signaling pathways involved in plant adaptation and survival.

Comparative Analysis with Other Potentiometric Probes and Future Research Trajectories

Relative Performance of DiSBAC1(3) Compared to Other Oxonol Dyes (e.g., DiBAC4(3), DiSBAC2(3))

Oxonol dyes, including DiSBAC1(3), DiBAC4(3), and DiSBAC2(3), are anionic and lipophilic, allowing them to partition into cell membranes. Their fluorescence properties change in response to alterations in membrane potential. Upon depolarization, these negatively charged dyes move from the extracellular space into the cytosol and associate with intracellular membranes and proteins, leading to an increase in fluorescence intensity. Conversely, hyperpolarization results in their redistribution back to the extracellular environment and a decrease in fluorescence. thermofisher.com

While all these oxonols function based on this redistribution mechanism, their specific molecular structures influence their performance characteristics, such as sensitivity, speed of response, and potential for interactions with other cellular components or test compounds. Studies comparing these dyes have shown variations in their signal-to-background ratios and kinetic parameters in cellular assays. For instance, in one comparative study using RBL-2H3 cells, DiBAC4(3) was evaluated alongside other probes. researchgate.net Another study suggested that DiBAC4(3) reportedly has the highest voltage sensitivity among some oxonol dyes. google.com However, DiSBAC1(3) and DiSBAC2(3) have been noted to possess an unexpected blue shift in certain contexts. google.com

The choice between different oxonol dyes often depends on the specific experimental setup, the cell type being studied, and the desired temporal resolution. While DiBAC4(3) may offer higher sensitivity, other oxonols like DiSBAC1(3) might be preferred for their spectral properties or reduced interference in certain assays.

Comparison with FRET-Based Voltage Sensors

Fluorescence Resonance Energy Transfer (FRET)-based voltage sensors represent a distinct class of probes that operate on a different principle than the simple redistribution of anionic oxonol dyes. FRET sensors typically consist of a donor fluorophore and an acceptor fluorophore positioned in close proximity, often within the cell membrane. Changes in membrane potential alter the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency and, consequently, a ratiometric fluorescence signal. researchgate.net

One common FRET-based system involves a coumarin-linked phospholipid as a FRET donor in the outer leaflet of the cell membrane and an oxonol dye, such as DiSBAC2(3) or DiSBAC4(3), as a mobile voltage sensor and FRET acceptor. researchgate.net, bmglabtech.com In this system, the oxonol dye's potential-dependent movement relative to the fixed donor results in a change in FRET. bmglabtech.com

Compared to single oxonol dyes like DiSBAC1(3), FRET-based sensors can offer advantages such as a ratiometric signal, which can help to mitigate issues related to uneven dye loading or photobleaching. bmglabtech.com Some FRET systems have also demonstrated faster response kinetics compared to conventional oxonol dyes, making them potentially more suitable for detecting rapid changes in membrane potential. researchgate.net However, FRET systems can be more complex to implement, requiring the co-loading of two different dyes and careful selection of appropriate filter sets for ratiometric measurements. researchgate.net

A comparative study evaluating different membrane potential probes, including the oxonol dye DiBAC4(3) and FRET dye systems utilizing DiSBAC2(3) or DiSBAC1(3) as components, found that while the FMP dye showed the highest signal over background, the FRET dyes from PanVera exhibited the fastest response. researchgate.net, nih.gov This highlights the trade-offs between different probe types in terms of signal amplitude and speed.

Distinctions from Cationic Carbocyanine Dyes (e.g., JC-1, TMRM, TMRE)

Cationic carbocyanine dyes, such as JC-1, TMRM (Tetramethylrhodamine methyl ester), and TMRE (Tetramethylrhodamine ethyl ester), represent another major class of fluorescent probes used for assessing membrane potential, particularly mitochondrial membrane potential. nih.gov, antibodiesinc.com, bio-rad-antibodies.com Unlike the anionic oxonols which are largely excluded from mitochondria and primarily sense plasma membrane potential, cationic dyes are positively charged and accumulate in negatively charged compartments, such as the matrix of healthy mitochondria, in accordance with the Nernst equation. thermofisher.com, nih.gov, researchgate.net, bio-rad-antibodies.com

A key distinction lies in their primary target within the cell. Anionic oxonol dyes like DiSBAC1(3) are mainly sensitive to plasma membrane potential changes. thermofisher.com In contrast, cationic dyes like JC-1, TMRM, and TMRE are primarily used to assess mitochondrial membrane potential (Δψm). thermofisher.com, nih.gov, researchgate.net

Furthermore, the mechanism of fluorescence change differs. While oxonols show an increase in fluorescence upon depolarization due to increased intracellular concentration, cationic dyes like TMRM and TMRE typically show a decrease in fluorescence upon mitochondrial depolarization as they are released from the mitochondria into the cytosol. antibodiesinc.com, bio-rad-antibodies.com JC-1 is unique among these cationic dyes as it exhibits dual fluorescence properties; it exists as a green-fluorescent monomer at low membrane potentials and forms red-fluorescent aggregates at high membrane potentials, allowing for ratiometric measurements of Δψm. antibodiesinc.com, researchgate.net, bio-rad-antibodies.com However, the aggregation of JC-1 can be influenced by factors other than membrane potential, potentially leading to artifacts, and the equilibration time for the aggregated form can be slower than for monomeric dyes like TMRM or TMRE. nih.gov, researchgate.net TMRM and TMRE are generally considered more suitable for time-dependent measurements of mitochondrial membrane potential due to their faster equilibration and more consistent response. nih.gov, researchgate.net TMRM is often preferred due to lower mitochondrial binding and electron transport chain inhibition compared to TMRE. nih.gov, antibodiesinc.com

Here is a table summarizing some key distinctions:

| Feature | DiSBAC1(3) (Anionic Oxonol) | Cationic Carbocyanine Dyes (JC-1, TMRM, TMRE) |

| Charge | Anionic (-) | Cationic (+) |

| Primary Target | Plasma Membrane | Mitochondria |

| Fluorescence Response to Depolarization | Increase | Decrease (TMRM, TMRE), Shift from Red to Green (JC-1) |

| Mechanism | Redistribution into cell | Accumulation in polarized mitochondria |

| Ratiometric? | No (typically) | Yes (JC-1), No (TMRM, TMRE) |

Advancements in Probe Design for Enhanced Sensitivity and Specificity

Ongoing research in the field of voltage-sensitive dyes, including oxonols like DiSBAC1(3), is focused on developing probes with enhanced sensitivity, specificity, and improved photophysical properties. Advancements in probe design aim to address limitations such as slow response kinetics, phototoxicity, and potential for interaction with biological processes or test compounds.

Strategies for improving potentiometric probes include the rational design of new molecular scaffolds, the incorporation of novel fluorophores with improved brightness and photostability, and the development of targeted probes that localize specifically to the membrane of interest (e.g., plasma membrane or organelle membranes). mdpi.com The integration of nanoscale materials and advanced materials science, particularly in the development of novel ion-selective membranes and robust bio-recognition molecules, also promises to improve the performance of potentiometric biosensors by enhancing sensitivity and specificity and reducing matrix effects. sci-hub.se, researchgate.net, rsc.org

For voltage-sensitive dyes specifically, advancements include the development of electrochromic, FRET-based, and Photoinduced Electron Transfer (PeT)-based dyes, which offer different mechanisms for sensing voltage changes and can provide improved performance characteristics. mdpi.com There is also ongoing work to develop probes with optimized membrane partitioning and reduced interactions with ion channels or other membrane proteins, which can cause artifacts. jneurosci.org

Furthermore, computational approaches and high-throughput screening methods are being utilized to identify and characterize new voltage-sensitive dyes with desired properties. The goal is to create probes that allow for more accurate and reliable measurements of membrane potential dynamics in increasingly complex biological systems.

Emerging Trends in Voltage Imaging and Bioelectrical Research Utilizing DiSBAC1(3) Principles

The principles underlying the function of DiSBAC1(3) and other voltage-sensitive dyes continue to be relevant in emerging trends in voltage imaging and bioelectrical research. While traditional voltage-sensitive dyes have been instrumental in understanding electrical activity in excitable cells like neurons and cardiomyocytes, the field is moving towards more sophisticated techniques and applications. mdpi.com, nih.gov

One major trend is the development and application of genetically encoded voltage indicators (GEVIs). nih.gov, nih.gov GEVIs are fluorescent proteins engineered to change their fluorescence in response to membrane potential changes. nih.gov While different in their molecular nature from organic dyes like DiSBAC1(3), GEVIs offer the advantage of being genetically targetable to specific cell types or subcellular compartments, allowing for more precise measurements in complex tissues and in vivo. nih.gov, nih.gov However, the development of GEVIs with sufficient brightness, speed, and voltage sensitivity remains an active area of research. nih.gov

Another trend involves the combination of voltage imaging with other imaging modalities or techniques to gain a more comprehensive understanding of cellular function. For example, simultaneous imaging of membrane potential and calcium dynamics can reveal the interplay between electrical activity and intracellular signaling. mdpi.com Voltage imaging is also being integrated with optogenetics, allowing for precise control of neuronal activity while simultaneously monitoring membrane potential changes. nih.gov

The principles of potentiometric sensing, as exemplified by dyes like DiSBAC1(3), are also being applied in the development of miniaturized and wearable biosensors for real-time monitoring of various analytes. sensor1stop.com Advances in nanotechnology and microfabrication are enabling the creation of highly sensitive and selective potentiometric sensors with potential applications in medical diagnostics and environmental monitoring. researchgate.net, rsc.org, sensor1stop.com

Computational modeling and in silico voltage imaging are also emerging as powerful tools to complement experimental approaches, helping to interpret voltage imaging signals and understand the complex dynamics of electrical signaling in neuronal populations. nih.gov

Q & A

Q. What steps validate the purity and stability of DiSBAC1(3) in experimental preparations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.